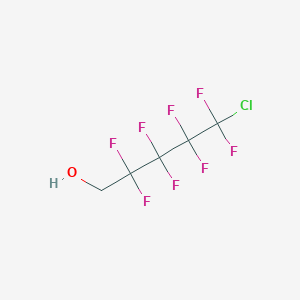

5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol

Vue d'ensemble

Description

5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol is a novel derivatizing agent that has been synthesized and tested as a reagent for direct water derivatization of highly polar and hydrophilic analytes . It has been used in the detection of highly polar disinfection byproducts (DBPs) .

Synthesis Analysis

The synthesis of 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol involves the use of thionyl chloride and pyridine . The reaction product was purified by distillation at a boiling point of 66°C at 42 mbar .Molecular Structure Analysis

The molecular structure of 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol is represented as ClC(F)2-C(F)2-C(F)2-C(F)2-C(H)2-OH .Chemical Reactions Analysis

This compound has been used as a derivatizing agent for direct water derivatization of highly polar and hydrophilic analytes . It reacts with carboxylic, hydroxylic, and aminic groups at once, forming multiply-substituted non-polar derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol include good reaction efficiency, good chromatographic and spectroscopic properties, good linearity in calibration curves, and low detection limits (0.3–1 µg/L) . It produces stable derivatives with optimal volatility for GC separation and high electron affinity .Applications De Recherche Scientifique

Chromatographic Separation and Detection

This compound has been used as a derivatizing agent for the direct determination of highly polar water disinfection byproducts, aiding in their extraction from aqueous matrices and improving chromatographic separation and detection .

Synthesis of Nanocrystals

It has been utilized as a cosurfactant in the synthesis of silver and silver iodide nanocrystals, as well as in the synthesis of Ag2S nanocrystals with characteristic surface plasmon resonance absorption .

Organic Synthesis and Pharmaceuticals

The compound serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .

Organofluorine Chemistry

Specialized chemistry services offer this compound for use in organofluorine chemistry applications .

Mécanisme D'action

The mechanism of action of 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol involves its reaction with carboxylic, hydroxylic, and aminic groups to form multiply-substituted non-polar derivatives . These derivatives can be easily extracted from the aqueous phase and determined by gas chromatography-mass spectrometry (GC-MS) in the electron-capture negative ionization (ECNI) mode .

Orientations Futures

The future directions of 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol could involve its use in the detection of highly polar disinfection byproducts (DBPs) in various aqueous solutions . It has been used successfully to identify 13 unknown highly polar DBPs in ozonated fulvic and humic acid aqueous solutions and in real ozonated drinking water .

Propriétés

IUPAC Name |

5-chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF8O/c6-5(13,14)4(11,12)3(9,10)2(7,8)1-15/h15H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWZMKSODUPSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1430347.png)